(2-Isopropylthiazol-5-yl)methanamine hydrochloride
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Overview
Description
(2-Isopropylthiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H13ClN2S and a molecular weight of 192.71 g/mol . It is a heterocyclic amine derivative, often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylthiazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . The product is then purified to achieve a high level of purity, often around 97% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylthiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
(2-Isopropylthiazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Isopropylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylthiazol-5-yl)methanamine hydrochloride
- (2-Ethylthiazol-5-yl)methanamine hydrochloride
- (2-Propylthiazol-5-yl)methanamine hydrochloride
Uniqueness
(2-Isopropylthiazol-5-yl)methanamine hydrochloride is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .
Biological Activity
(2-Isopropylthiazol-5-yl)methanamine hydrochloride is a thiazole derivative with significant potential in biological applications. This compound, characterized by the molecular formula C7H13ClN2S and a molecular weight of 192.71 g/mol, has been the focus of various studies due to its antimicrobial, antifungal, and potential therapeutic properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against different pathogens, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride. The resulting compound is utilized as a building block in the synthesis of more complex molecules and has applications in both chemistry and biology.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial activity of this compound. It exhibits notable efficacy against various bacterial and fungal strains:
- Bacterial Activity : Research indicates that thiazole derivatives, including this compound, demonstrate significant antibacterial effects. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and moderate activity against Escherichia coli .
- Fungal Activity : The compound also displays antifungal properties, with MIC values reported at 0.11 mg/mL against Trichophyton viride, outperforming standard antifungal agents such as ketoconazole .
Pathogen | MIC (mg/mL) | Activity Level |
---|---|---|
Bacillus cereus | 0.23 - 0.70 | High |
Escherichia coli | 0.47 - 0.94 | Moderate |
Trichophyton viride | 0.11 | Excellent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can disrupt cellular processes critical for microbial survival, contributing to its antimicrobial efficacy.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Salmonella Typhimurium, with MIC values comparable to those of established antibiotics .
- Antifungal Activity : Another investigation focused on the antifungal potential of thiazole derivatives against common fungal pathogens. The study found that this compound demonstrated superior activity against Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections .
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-4-6(3-8)10-7;/h4-5H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIINHHEBJYVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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